Hydrocortisone 21-(sodium sulphate)
Overview
Description
Hydrocortisone, also known as cortisol, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . It was discovered in the 1930s by Edward Kendall and named Compound F, or 17-hydroxycorticosterone . Hydrocortisone was granted FDA approval on 5 August 1952 .
Synthesis Analysis
An isocratic sensitive and precise reverse phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional (tablets and injections) pharmaceutical preparations . Another study introduces a straightforward RP-HPLC method for both bulk and pharmaceutical dosage form (Hydrocort-100) following the guidelines of the International Conference on Harmonization (ICH) .Molecular Structure Analysis
The chemical formula of Hydrocortisone 21-(sodium sulphate) is C25H33NaO8 . The molecular weight is 484.5 g/mol .Chemical Reactions Analysis
Many steroids esterified at the C-21 position, such as hydrocortisone acetate and methylprednisolone acetate, are hydrolyzed in the alkaline medium to give rise to the corresponding free C-21 hydroxy steroids .Physical And Chemical Properties Analysis
Hydrocortisone 21-hemisuccinate sodium salt is a crystalline solid . It is stable at -20°C as supplied . It should be protected from prolonged exposure to light .Scientific Research Applications
Metabolism of Corticosteroid Sulphates : A study investigated the metabolism of corticosteroid 21-sulphates, including sodium cortisol 21-sulphate, using rat liver slices, revealing insights into corticosteroid metabolism in mammals (Pasqualini & Faggett, 1964).
Ophthalmic Application : Hydrocortisone sodium phosphate, a related compound, was studied for its penetration into human aqueous humor after topical application, demonstrating its potential in treating ocular conditions (Cagini et al., 2021).
Impact on Glycosaminoglycan Synthesis : The effects of hydrocortisone on sulphated glycosaminoglycan synthesis in aged human cartilage were examined, highlighting its implications in anti-inflammatory treatments (Mckenzie et al., 1976).
Metabolism in Humans : Research on the metabolism of hydrocortisone 21-sulfate in humans provided insights into its metabolic pathways and potential clinical implications (Nakada et al., 1969).
Hydrocortisone Sodium Succinate : A study discussed the use of hydrocortisone sodium succinate, an anti-inflammatory steroid, for rapid intravenous administration in high doses, useful in acute care settings (Pathy, 2018).
Ophthalmic Use and Teratogenic Effects : Research on hydrocortisone sodium succinate's ophthalmic application in pregnant mice indicated potential teratogenic effects, such as cleft palate formation (Ballard et al., 1975).
Safety And Hazards
Future Directions
Hydrocortisone is primarily used to alleviate various inflammations, including mild skin inflammation, diaper rash, acute allergic reactions, and severe inflammatory bowel disease . It is also used as a corticosteroid replacement therapy for adrenal cortical insufficiency . The future directions of Hydrocortisone 21-(sodium sulphate) will likely continue to focus on these areas, with potential for new applications as our understanding of its mechanisms and effects continues to evolve.
properties
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQHUMDQFOLHE-WDCKKOMHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939934 | |
Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocortisone 21-(sodium sulphate) | |
CAS RN |
1852-36-4 | |
Record name | Hydrocortisone 21-(sodium sulphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocortisone 21-(sodium sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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